benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the lithiation of the pyrazole followed by trapping with electrophiles . Another approach involves the use of radical trifluoromethylation techniques .
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors can help in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design . The benzyl group can participate in various binding interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the pyrazole ring.
Trifluoromethylphenyl)methanamine: Another related compound with a trifluoromethyl group attached to a benzylamine structure.
Uniqueness
Benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14F3N3 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H14F3N3/c1-19-12(13(14,15)16)11(9-18-19)8-17-7-10-5-3-2-4-6-10/h2-6,9,17H,7-8H2,1H3 |
InChI Key |
MSTMYTFXILMUBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CNCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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